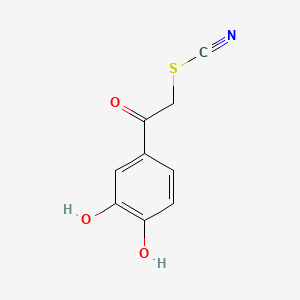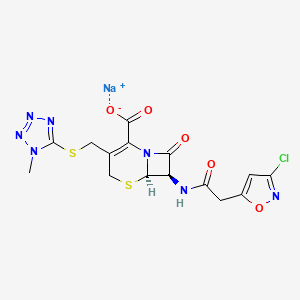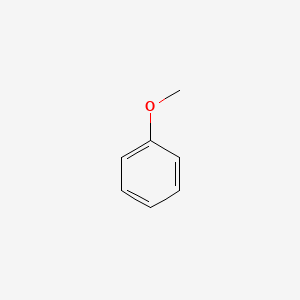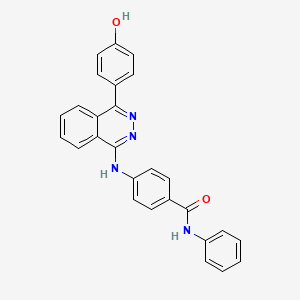
4-(4-(4-Hydroxyphenyl)phthalazin-1-ylamino)-N-phenylbenzamide
Overview
Description
ARN 272 is a compound known as a fatty acid amide hydrolase-like anandamide transporter inhibitor. It is primarily used in scientific research to study the inhibition of anandamide transport, which is a key process in the endocannabinoid system. The compound has shown potential in modulating nausea and vomiting behaviors in animal models .
Scientific Research Applications
ARN 272 has a wide range of applications in scientific research:
Chemistry: Used to study the mechanisms of anandamide transport and inhibition.
Biology: Helps in understanding the role of the endocannabinoid system in various physiological processes.
Medicine: Potential therapeutic applications in treating conditions like nausea, vomiting, and pain.
Industry: Used in the development of new pharmaceuticals targeting the endocannabinoid system
Mechanism of Action
ARN 272 exerts its effects by inhibiting the transport of anandamide, a key endocannabinoid. This inhibition leads to increased levels of anandamide in the system, which can activate cannabinoid receptors indirectly. The compound primarily targets the fatty acid amide hydrolase-like anandamide transporter, modulating its activity and affecting various physiological responses .
Biochemical Analysis
Biochemical Properties
ARN272 functions as an inhibitor of the fatty acid amide hydrolase-1-like anandamide transporter (FLAT). This inhibition prolongs the availability of anandamide, an endocannabinoid involved in regulating nausea and vomiting. ARN272 interacts with cannabinoid 1 (CB1) receptors indirectly by increasing anandamide levels, which in turn activates these receptors . The compound’s interaction with CB1 receptors suggests a potential role in modulating endocannabinoid signaling pathways.
Cellular Effects
ARN272 has been shown to influence various cellular processes, particularly those related to nausea and vomiting. In studies involving rats and shrews, systemic administration of ARN272 resulted in a dose-dependent suppression of nausea-induced conditioned gaping and vomiting . This effect is mediated through the activation of CB1 receptors, which are part of the endocannabinoid system. By inhibiting anandamide transport, ARN272 enhances the availability of anandamide, thereby modulating cell signaling pathways associated with nausea and emesis.
Molecular Mechanism
The molecular mechanism of ARN272 involves its binding to the FLAT, thereby inhibiting the transport of anandamide into cells . This inhibition prevents the degradation of anandamide by fatty acid amide hydrolase (FAAH), leading to increased extracellular levels of anandamide. The elevated anandamide levels result in the activation of CB1 receptors, which are known to play a role in reducing nausea and vomiting. Additionally, ARN272’s inhibition of anandamide transport suggests a facilitated transport mechanism for anandamide reuptake .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ARN272 have been observed to change over time. The compound’s stability and degradation have been studied, showing that systemic administration of ARN272 produces a dose-dependent suppression of nausea-induced conditioned gaping in rats and vomiting in shrews . The long-term effects of ARN272 on cellular function include sustained activation of CB1 receptors, which may have implications for chronic conditions involving nausea and vomiting.
Dosage Effects in Animal Models
The effects of ARN272 vary with different dosages in animal models. In rats, systemic administration of ARN272 at varying doses resulted in a dose-dependent suppression of nausea-induced conditioned gaping . Higher doses of ARN272 were associated with more pronounced effects, while co-administration with CB1 receptor antagonists reversed these effects. This indicates that the efficacy of ARN272 is closely linked to its dosage and the activation of CB1 receptors.
Metabolic Pathways
ARN272 is involved in metabolic pathways related to the endocannabinoid system. By inhibiting the FLAT, ARN272 prevents the transport and subsequent degradation of anandamide by FAAH . This inhibition leads to increased levels of anandamide, which can then interact with CB1 receptors. The metabolic pathways influenced by ARN272 include those regulating nausea and vomiting, highlighting its potential therapeutic applications.
Transport and Distribution
ARN272 is transported and distributed within cells and tissues through its interaction with the FLAT. This interaction inhibits the transport of anandamide, leading to increased extracellular levels of the endocannabinoid . The distribution of ARN272 within tissues is crucial for its efficacy in modulating endocannabinoid signaling pathways. The compound’s ability to enhance anandamide availability suggests its potential for therapeutic use in conditions involving dysregulated endocannabinoid signaling.
Subcellular Localization
The subcellular localization of ARN272 is primarily associated with its target, the FLAT. By inhibiting this transporter, ARN272 increases the extracellular levels of anandamide, which can then interact with CB1 receptors located on the cell membrane . The localization of ARN272 and its effects on anandamide transport highlight its role in modulating endocannabinoid signaling at the cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ARN 272 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route can vary, but typically involves the use of organic solvents and catalysts to facilitate the reactions. The compound is often purified using techniques such as recrystallization or chromatography to achieve high purity levels .
Industrial Production Methods
Industrial production of ARN 272 is not widely documented, as it is primarily used for research purposes. the synthesis on a larger scale would likely involve similar steps to the laboratory synthesis, with optimizations for yield and purity. This could include the use of automated synthesis equipment and large-scale purification methods .
Chemical Reactions Analysis
Types of Reactions
ARN 272 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on ARN 272.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Comparison with Similar Compounds
ARN 272 is unique in its selective inhibition of anandamide transport without significantly affecting other endocannabinoid-metabolizing enzymes. Similar compounds include:
URB597: Another fatty acid amide hydrolase inhibitor, but with a different mechanism of action.
AM404: Inhibits anandamide transport but also affects other pathways.
JZL184: Primarily inhibits monoacylglycerol lipase, another enzyme in the endocannabinoid system
ARN 272 stands out due to its specificity and effectiveness in modulating anandamide levels without broad-spectrum effects on other enzymes.
properties
IUPAC Name |
4-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O2/c32-22-16-12-18(13-17-22)25-23-8-4-5-9-24(23)26(31-30-25)28-21-14-10-19(11-15-21)27(33)29-20-6-2-1-3-7-20/h1-17,32H,(H,28,31)(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKNGUQNXSMHBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



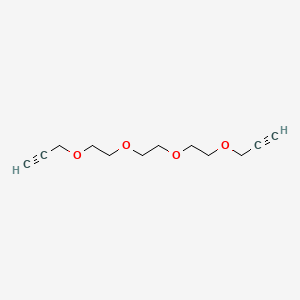

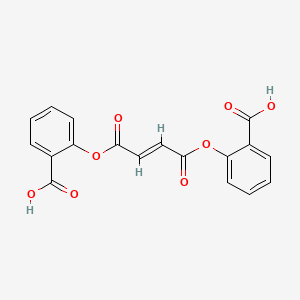
![(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4,5-trihydroxyphenyl)prop-2-enamide](/img/structure/B1667527.png)
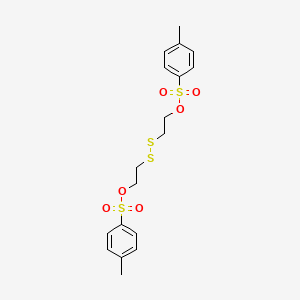
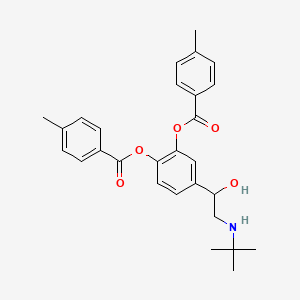
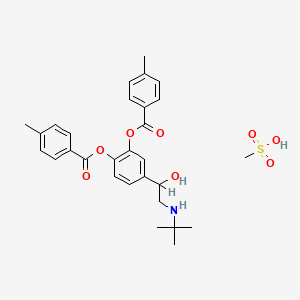


![16-[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-8-one](/img/structure/B1667538.png)
